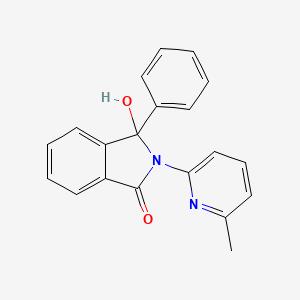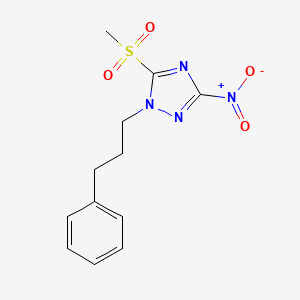![molecular formula C16H15IO3 B14169243 2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane CAS No. 923594-93-8](/img/structure/B14169243.png)
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane is an organic compound with a complex structure that includes an iodophenoxy group and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 2-iodophenol with epichlorohydrin to form an intermediate, which is then reacted with benzaldehyde in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane can undergo several types of chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted phenoxy derivatives, while oxidation reactions can produce phenolic compounds.
Applications De Recherche Scientifique
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can participate in various binding interactions, while the dioxolane ring can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Iodophenoxy)methyl]-2-methyloxirane
- 2-(2-Iodophenoxy)ethanol
- (S,S)-2-(α-(2-Iodophenoxy)benzyl)morpholine
Uniqueness
2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane is unique due to its combination of an iodophenoxy group and a dioxolane ring, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
923594-93-8 |
|---|---|
Formule moléculaire |
C16H15IO3 |
Poids moléculaire |
382.19 g/mol |
Nom IUPAC |
2-[(2-iodophenoxy)methyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H15IO3/c17-14-8-4-5-9-15(14)18-12-16(19-10-11-20-16)13-6-2-1-3-7-13/h1-9H,10-12H2 |
Clé InChI |
QTAIBMJUIGUPEU-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(COC2=CC=CC=C2I)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(Cyclohexen-1-yl)ethyl]-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione](/img/structure/B14169189.png)

![5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B14169198.png)

![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169206.png)

![3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole](/img/structure/B14169219.png)
![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)

![Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14169227.png)


